molecular formula C14H12Cl2N2O2 B2554548 N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetamide CAS No. 338784-35-3

N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetamide

Cat. No. B2554548
CAS RN: 338784-35-3
M. Wt: 311.16
InChI Key: KWEYNWDEWJCLQU-UHFFFAOYSA-N
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Description

“N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetamide” is a chemical compound. It has been used in the study of the second bromodomain of Pleckstrin homology domain interacting protein (PHIP) in complex with N- (2,6-Dichlorobenzyl)acetamide .

Scientific Research Applications

High-Performance Liquid Chromatographic Determination

A high-performance liquid chromatographic method has been developed for the determination of N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetamide in human serum and urine. This method is sensitive, accurate, and suitable for pharmacokinetic studies in humans (Fujimaki, Sudo, & Tachizawa, 1988).

Intramolecular Cyclization and Synthesis

The compound undergoes intramolecular cyclization, leading to the formation of pyridin-2(1H)-ones containing a divalent sulfur atom bonded to a heterocyclic ring. This process is significant for developing new chemical entities with potential biological activities (Savchenko et al., 2020).

Synthesis and Characterization as Tubulin Inhibitor

The compound has been synthesized and characterized as a potent tubulin inhibitor, which is under preclinical development. This indicates its potential use in cancer therapy and other related medical research fields (Knaack et al., 2001).

Application in ACAT-1 Inhibition

The compound has been identified as an aqueous-soluble potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1, indicating its therapeutic potential in diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Angular Heterocycles Synthesis

It reacts with aromatic amines to produce 2-acylamino-3-arylamino-1,4-naphthoquinones and other angular heterocyclic compounds. This chemical reactivity is important for the synthesis of complex molecules in medicinal chemistry (Agarwal & Mital, 1976).

Novel Opioid Agonists Development

This compound series, through modification, has led to the development of potent and selective kappa-opioid agonists, contributing significantly to the field of pain management and opioid receptor research (Barlow et al., 1991).

Spectroscopic and Quantum Mechanical Studies

It has been studied for its photochemical and thermochemical properties, demonstrating its potential as a photosensitizer in dye-sensitized solar cells (DSSCs), and showing significant non-linear optical (NLO) activity (Mary et al., 2020).

Phosphoinositide 3-Kinase (PI3K)/mTOR Dual Inhibitors

Investigations into 6,5-heterocycles to improve metabolic stability have highlighted this compound as a significant inhibitor of PI3Kα and mTOR, relevant to cancer research (Stec et al., 2011).

Tautomerism Studies

NMR spectroscopy has been used to study the tautomerism of compounds like this compound, contributing to the understanding of chemical behavior in different environments (Katritzky & Ghiviriga, 1995).

properties

IUPAC Name

N-[1-[(2,6-dichlorophenyl)methyl]-2-oxopyridin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O2/c1-9(19)17-13-6-3-7-18(14(13)20)8-10-11(15)4-2-5-12(10)16/h2-7H,8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWEYNWDEWJCLQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CN(C1=O)CC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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